molecular formula C15H14N2O2S B11544346 2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide

2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide

Cat. No.: B11544346
M. Wt: 286.4 g/mol
InChI Key: IOGQAGRZLRLDCU-MHWRWJLKSA-N
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Description

2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique molecular structure, which includes a hydroxyl group, a methylsulfanyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-(methylsulfanyl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The hydroxyl and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-[(E)-[4-(methoxyphenyl]methylidene]benzohydrazide
  • 4-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide
  • 2-Hydroxy-N’-[(E)-[4-(chlorophenyl]methylidene]benzohydrazide

Uniqueness

2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2S/c1-20-12-8-6-11(7-9-12)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

IOGQAGRZLRLDCU-MHWRWJLKSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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